
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone” is a chemical compound that is composed of a cyclopropyl group attached to the alpha carbon of an ethanone group, which is further substituted with a 3,4-dimethoxyphenyl group . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C13H16O3 . The structure includes a cyclopropyl group, an ethanone group, and a 3,4-dimethoxyphenyl group .作用機序
Target of Action
The primary targets of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone are currently unknown. The compound’s structure, which includes a cyclopropyl group and a dimethoxyphenyl group, suggests it may interact with a variety of biological targets
Mode of Action
Based on its chemical structure, it can be hypothesized that the compound may interact with its targets through hydrogen bonding . The presence of the dimethoxyphenyl group could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may be involved in a variety of biochemical processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets
実験室実験の利点と制限
One of the main advantages of using 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone in lab experiments is its potential as a therapeutic agent for various diseases. The compound has been shown to exhibit significant pharmacological activity against cancer, inflammation, and neurological disorders, making it a promising candidate for drug development. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several potential future directions for research involving 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone. One area of research could focus on the development of new derivatives of the compound with improved pharmacological activity and reduced toxicity. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and identify its cellular targets. Furthermore, the compound's potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease could be explored.
合成法
The synthesis of 1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone can be achieved through a multi-step process involving several chemical reactions. One of the most common methods for synthesizing this compound involves the reaction of cyclopropylcarbinol with 3,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to further reactions such as oxidation and reduction to obtain the final product.
科学的研究の応用
1-Cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant pharmacological activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, it has been found to possess anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases such as arthritis. Furthermore, it has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-cyclopropyl-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-6-3-9(8-13(12)16-2)7-11(14)10-4-5-10/h3,6,8,10H,4-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLFOUVBPIWOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

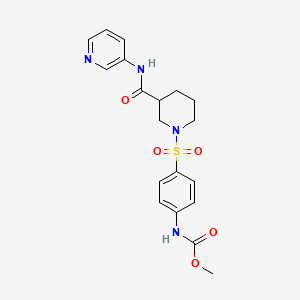

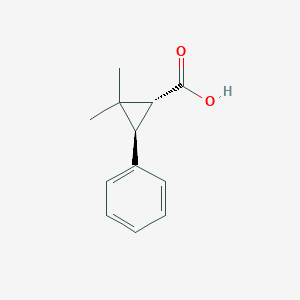

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2925249.png)
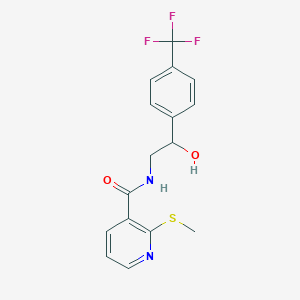
![1-(4-methylpiperidin-1-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2925253.png)
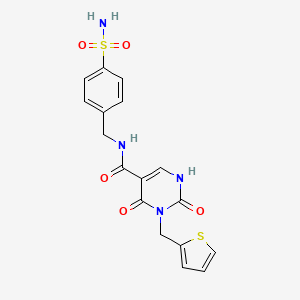
![N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2925256.png)

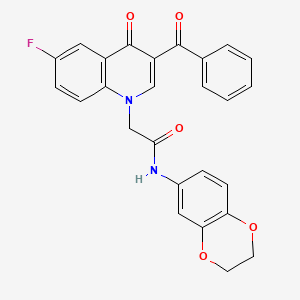
![1-((2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)azolidine-2,5-dione](/img/structure/B2925260.png)
![2-[(2-chloropyridin-3-yl)oxy]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2925261.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2925263.png)